1-ETHYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE
Description
1-ETHYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities
Properties
IUPAC Name |
(1-benzylsulfonylpiperidin-4-yl)-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-2-20-12-14-21(15-13-20)19(23)18-8-10-22(11-9-18)26(24,25)16-17-6-4-3-5-7-17/h3-7,18H,2,8-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBMPQKNZKJCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the phenylmethanesulfonyl and carbonyl groups. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to introduce various substituents onto the piperazine ring.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-ETHYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-4-PIPERIDIN-4-YL-PIPERAZINE: A similar compound with a piperazine and piperidine ring structure.
1-(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL-4-(2-METHOXYPHENYL)PIPERAZINE: Another piperazine derivative with different substituents.
Uniqueness
1-ETHYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE is unique due to the presence of the phenylmethanesulfonyl group, which may impart specific biological activities and chemical properties not found in other piperazine derivatives .
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